molecular formula C9H9ClN2OS B15332239 2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride

2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride

Cat. No.: B15332239
M. Wt: 228.70 g/mol
InChI Key: OIZCHIVVDGRUQI-UHFFFAOYSA-N
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Description

2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride is a chemical compound with the molecular formula C9H8N2OS.ClH. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .

Preparation Methods

The synthesis of 2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method includes the use of a mixture of hydrogen peroxide and hydrochloric acid as a catalyst in ethanol at room temperature . The reaction conditions are mild, and the process is efficient, yielding the desired product in a relatively short time.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield, reducing costs, and ensuring the purity of the final product.

Chemical Reactions Analysis

2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride has numerous scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives, which have applications in materials science and catalysis.

    Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition, antimicrobial properties, and other biochemical processes.

    Medicine: Benzothiazole derivatives, including this compound, are investigated for their potential as therapeutic agents in treating various diseases, such as cancer, bacterial infections, and neurological disorders.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .

Comparison with Similar Compounds

2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride is unique due to its specific structure and reactivity. Similar compounds include:

The uniqueness of this compound lies in its combination of an amino group and a benzothiazole ring, providing distinct chemical and biological properties.

Properties

Molecular Formula

C9H9ClN2OS

Molecular Weight

228.70 g/mol

IUPAC Name

2-amino-1-(1,3-benzothiazol-2-yl)ethanone;hydrochloride

InChI

InChI=1S/C9H8N2OS.ClH/c10-5-7(12)9-11-6-3-1-2-4-8(6)13-9;/h1-4H,5,10H2;1H

InChI Key

OIZCHIVVDGRUQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)CN.Cl

Origin of Product

United States

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